Cryptolepine Demonstrates Superior Cytotoxicity Against Ovarian Adenocarcinoma Relative to N-6-Substituted Norcryptotackieine Derivatives
In a direct head-to-head cytotoxicity screen across multiple cell lines, the natural indoloquinoline cryptolepine (1c) exhibited approximately 2-fold greater potency than the N-6-substituted norcryptotackieine derivative 6d in OVCAR3 ovarian adenocarcinoma cells [1]. Cryptolepine achieved an IC50 value of 1.64 μM compared with 3.1 μM for compound 6d under identical 48-hour exposure conditions, demonstrating that the unsubstituted natural scaffold confers superior cytotoxic efficacy against this ovarian cancer model relative to N-6-functionalized congeners.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.64 μM |
| Comparator Or Baseline | Norcryptotackieine derivative 6d: 3.1 μM |
| Quantified Difference | Approximately 2-fold lower potency (higher IC50) for derivative 6d |
| Conditions | OVCAR3 ovarian adenocarcinoma cell line, 48 h exposure, same experimental batch |
Why This Matters
Procurement decisions for ovarian cancer research models should account for the 2-fold potency advantage of the natural scaffold over N-6-modified derivatives.
- [1] Saha R, et al. Sequence-Specific Dual DNA Binding Modes and Cytotoxicities of N-6-Functionalized Norcryptotackieine Alkaloids. J Nat Prod. 2023. View Source
